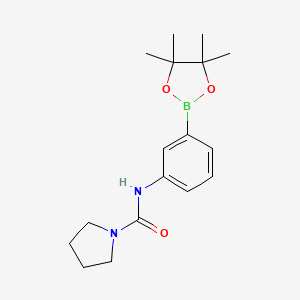

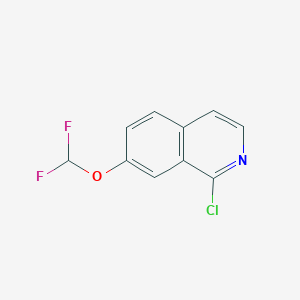

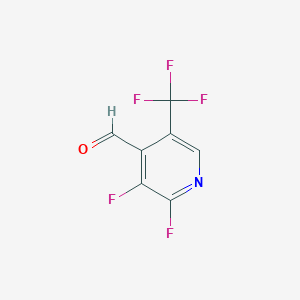

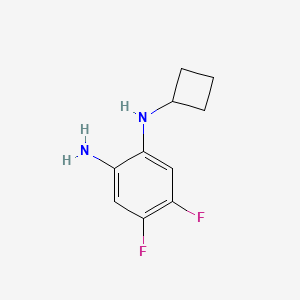

![molecular formula C6H7ClN4 B1436129 [1,2,4]三唑并[4,3-a]吡啶-8-胺盐酸盐 CAS No. 1352443-32-3](/img/structure/B1436129.png)

[1,2,4]三唑并[4,3-a]吡啶-8-胺盐酸盐

描述

“[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride” is a chemical compound with the CAS Number: 1352443-32-3 . It has a molecular weight of 170.6 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

A common approach to constructing the [1,2,4]triazolo [4,3-a]pyridine skeleton is the oxidative cyclization of N - (2-pyridyl)amidines . This functional group tolerant and atom-economic method provides facile access to synthetic .Molecular Structure Analysis

The structural and spectroscopic properties of a new triazolopyridine derivative (1,2,4-triazolo [4,3- a ]pyridin-3-amine) are described in this paper . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .Physical And Chemical Properties Analysis

“[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride” is a powder that is stored at room temperature . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 .科学研究应用

合成和化学性质

- Ibrahim 等人(2011 年)的一项研究重点是合成 1,2,3-三唑并[4,5-b]吡啶和吡唑并[4,3-b]吡啶,它们在化学上与 [1,2,4]三唑并[4,3-a]吡啶-8-胺盐酸盐有关。该合成涉及氰基乙酰化反应和环化过程,突出了该化合物在创建新的杂环化合物中的重要性 (Ibrahim 等人,2011)。

- Dymińska 等人(2022 年)描述了 1,2,4-三唑并[4,3-a]吡啶-3-胺的结构和光谱性质。他们的研究提供了对其分子结构和振动光谱的见解,这对于理解该化合物的物理和化学特性至关重要 (Dymińska 等人,2022)。

生物医学和药物研究中的应用

- Gandikota 等人(2017 年)讨论了吡咯、咪唑和三唑并吡啶(包括 [1,2,4]三唑并[4,3-a]吡啶)的生物医学意义。这些化合物已证明具有一系列生物活性,例如抗菌、抗病毒、抗惊厥和抗癌特性。这项研究强调了这些化合物在各种医学应用中的治疗潜力 (Gandikota 等人,2017)。

- Kang 等人(2017 年)的一项研究探讨了在有机发光二极管 (OLED) 中使用基于 [1,2,4]-三唑并[4,3-a]-吡啶的双极红色主体材料。这项研究证明了 [1,2,4]三唑并[4,3-a]吡啶-8-胺盐酸盐在先进电子和光子应用中的潜力 (Kang 等人,2017)。

材料科学和化学

- El-Kurdi 等人(2021 年)进行了一项关于使用 N-氯代琥珀酰亚胺 (NCS) 合成 [1,2,4]三唑并[4,3-a]吡啶的研究,强调了该化合物在材料科学中的用途。这项研究提供了对这些化合物的合成和表征新方法的见解 (El-Kurdi 等人,2021)。

安全和危害

The safety information for “[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

作用机制

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride interacts with its targets by inhibiting the activity of c-Met/VEGFR-2 kinases . This inhibition results in a decrease in cell proliferation and an increase in cell apoptosis . Molecular docking and dynamics simulation studies have shown that this compound can bind to c-Met and VEGFR-2 proteins, similar to the lead compound foretinib .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, it disrupts the downstream signaling pathways that regulate cell growth and survival. This leads to a decrease in cell proliferation and an increase in cell apoptosis .

Pharmacokinetics

The compound’s inhibitory activities towards its targets and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . Moreover, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .

属性

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-2-1-3-10-4-8-9-6(5)10;/h1-4H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPUGWUNWQOGAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NN=C2C(=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。